(2Z)-[2-(4-methoxyphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile
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Overview
Description
The compound (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile is a complex organic molecule characterized by its unique structural features. It contains a hydrazinylidene group, a naphthalen-2-yl group, and a thiazol-2-yl group, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate
- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
Uniqueness
Compared to similar compounds, (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C22H16N4OS |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(2Z)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C22H16N4OS/c1-27-19-10-8-18(9-11-19)25-26-20(13-23)22-24-21(14-28-22)17-7-6-15-4-2-3-5-16(15)12-17/h2-12,14,25H,1H3/b26-20- |
InChI Key |
QXSFGIBHYDJSQH-QOMWVZHYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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